(±)-Darifenacin-d4

Description

Properties

IUPAC Name |

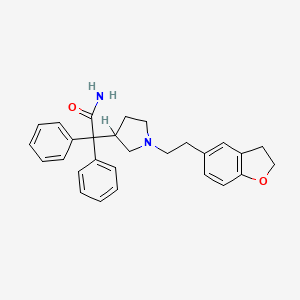

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGBXQDTNZMWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861320 | |

| Record name | (±)-Darifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133033-93-9, 133099-04-4 | |

| Record name | (±)-Darifenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(±)-Darifenacin-d4 chemical structure and properties

An In-depth Technical Guide to (±)-Darifenacin-d4

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals. The document details its pharmacological context, primarily focusing on its role as a stable isotope-labeled internal standard for the quantitative analysis of Darifenacin.

Chemical Structure and Properties

This compound is the deuterium-labeled form of Darifenacin, a selective M3 muscarinic receptor antagonist.[1][2] The deuterium atoms are strategically placed on the ethyl chain connecting the pyrrolidine and dihydrobenzofuran moieties.[3][4] This labeling provides a distinct mass difference from the parent compound without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based assays.[5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide | [1][4] |

| Formal Name | 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl-1,1,2,2-d4]-α,α-diphenyl-3-pyrrolidineacetamide | [3] |

| CAS Number | 1189701-43-6 | [1][3][4] |

| Molecular Formula | C₂₈H₂₆D₄N₂O₂ | [1][3][7] |

| Molecular Weight | 430.6 g/mol | [3][4] |

| Appearance | White Solid | [8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [3] |

| Solubility | Soluble in Acetonitrile and DMSO | [3] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [8] |

Pharmacological Context: Mechanism of Action of Darifenacin

To understand the application of this compound, it is essential to understand the pharmacology of its non-labeled counterpart, Darifenacin. Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[9][10] These M3 receptors are primarily responsible for mediating the contraction of the detrusor muscle in the urinary bladder.[11][12]

In patients with overactive bladder, involuntary contractions of the detrusor muscle lead to symptoms of urinary urgency, frequency, and incontinence.[13] By blocking the M3 receptors, Darifenacin inhibits the binding of acetylcholine, leading to the relaxation of the bladder smooth muscle.[14][15] This action increases the bladder's capacity and reduces the frequency and urgency of urination.[10]

Darifenacin exhibits significantly higher affinity for M3 receptors compared to other muscarinic subtypes (M1, M2, M4, and M5), which may contribute to a lower incidence of certain side effects, such as those affecting the central nervous system (M1) or the heart (M2).[3][9][14]

Pharmacokinetics of Darifenacin

Darifenacin is metabolized extensively by the liver, primarily through cytochrome P450 enzymes CYP2D6 and CYP3A4.[9][11] Its pharmacokinetic profile is important for designing bioanalytical studies where this compound would be used.

Table 2: Pharmacokinetic Properties of Darifenacin

| Parameter | Value | Reference(s) |

| Bioavailability | 15% to 19% (dose-dependent) | [9][11][16] |

| Protein Binding | 98% (primarily to α₁-acid glycoprotein) | [11][16][17] |

| Metabolism | Hepatic (CYP2D6 and CYP3A4-mediated) | [9][11] |

| Elimination Half-life | 13 to 19 hours (prolonged-release) | [9][11] |

| Excretion | ~60% Renal, ~40% Biliary | [11] |

Application in Bioanalytical Methods

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of darifenacin in biological matrices like plasma or urine.[3][18] In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accuracy and precision.[6]

A SIL-IS is considered the "gold standard" because it co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation (e.g., extraction recovery) and instrument response (e.g., matrix effects causing ion suppression or enhancement).[5][19]

Representative Experimental Protocol: Quantification of Darifenacin in Human Plasma

The following is a generalized protocol illustrating the use of this compound in a typical LC-MS/MS bioanalytical method. Specific parameters would need to be optimized for the particular instrumentation and matrix used.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Darifenacin and a separate stock solution of this compound (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).

-

Create calibration standards by spiking blank human plasma with known concentrations of Darifenacin.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Add a fixed concentration of the this compound IS working solution to all calibration standards, QCs, and unknown study samples.

2. Sample Extraction (Protein Precipitation):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the this compound IS.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example values, require optimization):

-

Darifenacin: Q1 (e.g., m/z 427.3) -> Q3 (e.g., m/z 197.1)

-

This compound: Q1 (e.g., m/z 431.3) -> Q3 (e.g., m/z 197.1)

-

-

4. Data Analysis:

-

Quantify Darifenacin concentration by calculating the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

-

Determine the concentration of Darifenacin in unknown samples by interpolating their peak area ratios from the calibration curve using a weighted linear regression model.

References

- 1. This compound | CAS#:1189701-43-6 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. rac Darifenacin-d4 | C28H30N2O2 | CID 46780562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Page loading... [guidechem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Darifenacin Monograph for Professionals - Drugs.com [drugs.com]

- 11. Darifenacin - Wikipedia [en.wikipedia.org]

- 12. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. urology-textbook.com [urology-textbook.com]

- 15. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 16. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. hexonsynth.com [hexonsynth.com]

- 19. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

(±)-Darifenacin-d4 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (±)-Darifenacin-d4

Introduction

Darifenacin is a potent and selective muscarinic M3 receptor antagonist developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3][4] It functions by relaxing the detrusor smooth muscle of the bladder, thereby increasing bladder capacity and reducing the symptoms of OAB.[5] this compound is the deuterated analogue of Darifenacin. The incorporation of four deuterium atoms creates a stable, heavier isotope-labeled version of the molecule. This makes it an ideal internal standard for bioanalytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods used to quantify Darifenacin in biological matrices.[6][7] While deuteration can sometimes alter the pharmacokinetic profile of a drug due to the kinetic isotope effect, the primary role of Darifenacin-d4 in research and development is as a reliable analytical tool.[8][9][10][11][] This guide provides a detailed examination of the mechanism of action of Darifenacin, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Selective M3 Receptor Antagonism

The therapeutic effect of Darifenacin is derived from its competitive antagonism of muscarinic acetylcholine receptors.[1][13] The human bladder's detrusor muscle, which is responsible for contraction and voiding, is richly populated with M2 and M3 muscarinic receptor subtypes, in an approximate 2:1 ratio.[14] Despite the predominance of M2 receptors, the M3 subtype is primarily responsible for mediating the involuntary bladder contractions that characterize OAB.[2][14]

Darifenacin exhibits high selectivity for the M3 receptor over the other four muscarinic subtypes (M1, M2, M4, and M5).[1][4][15][16] This selectivity is clinically significant as it minimizes the potential for side effects associated with the blockade of other muscarinic receptors. For instance, antagonism of M1 receptors in the brain can lead to cognitive impairments, while M2 receptor blockade in the heart can cause tachycardia.[17][18] Darifenacin's high affinity for M3 receptors allows it to effectively inhibit acetylcholine-induced detrusor muscle contractions, leading to bladder relaxation.[2]

M3 Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway. The binding of acetylcholine (ACh) to the M3 receptor initiates a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and ultimately, the contraction of the bladder smooth muscle. Darifenacin, by competitively blocking the binding of ACh to the M3 receptor, effectively inhibits this entire signaling cascade.

Quantitative Data

Muscarinic Receptor Binding Affinity

The selectivity of Darifenacin for the M3 receptor subtype is evident from its binding affinity, commonly expressed as the pKi value (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a stronger binding affinity.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 Selectivity vs M1 | M3 Selectivity vs M2 |

| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~8-fold | ~50-fold |

Table 1: Binding affinities (pKi) of Darifenacin for human recombinant muscarinic receptor subtypes. Data compiled from in vitro studies.[19][20]

As shown, Darifenacin has a significantly higher affinity for the M3 receptor compared to all other subtypes, with up to 59-fold greater affinity for M3 compared to M2 and M4 receptors.[1][4][15]

Pharmacokinetic Properties

The pharmacokinetic profile of the non-deuterated, clinically used form of Darifenacin is well-characterized.

| Parameter | Value |

| Bioavailability | 15% - 19% (at steady state)[1][21] |

| Time to Peak (Tmax) | ~7 hours (extended-release tablets)[13][22][23] |

| Protein Binding | ~98% (primarily to alpha-1-acid-glycoprotein)[1][13][21][22][23] |

| Volume of Distribution (Vss) | 163 - 276 L[22][23] |

| Metabolism | Extensively hepatic via CYP2D6 and CYP3A4[1][13][21][22][23] |

| Elimination Half-life | ~13 - 19 hours (following chronic dosing)[1][21] |

| Excretion | ~60% in urine, ~40% in feces[13][21] |

Table 2: Summary of key pharmacokinetic parameters for Darifenacin extended-release tablets.

Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol outlines the methodology to determine the binding affinity (Ki) of Darifenacin for muscarinic receptor subtypes.

-

Objective: To determine the IC50 and Ki values of Darifenacin at human M1-M5 muscarinic receptors.

-

Materials:

-

Cell membranes from CHO-K1 cells stably expressing individual human recombinant M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS) or similar muscarinic antagonist radioligand.

-

Test Compound: Darifenacin solutions of varying concentrations.

-

Non-specific binding agent: Atropine (1 µM).

-

Assay Buffer: 20 mM HEPES, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Darifenacin.

-

In assay tubes, combine the cell membranes, assay buffer, and the [3H]-NMS radioligand (at a concentration near its Kd, e.g., 0.1-0.4 nM).

-

Add either a Darifenacin dilution, buffer only (for total binding), or atropine (for non-specific binding).

-

Incubate the mixture at 20°C for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Darifenacin concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Darifenacin that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

Protocol: Bioanalytical Quantification using LC-MS/MS

This protocol describes a general method for quantifying Darifenacin in human plasma using Darifenacin-d4 as an internal standard.

-

Objective: To accurately measure the concentration of Darifenacin in plasma samples.

-

Materials:

-

Human plasma samples.

-

Darifenacin analytical standard.

-

Internal Standard (IS): Darifenacin-d4.

-

Protein precipitation solvent (e.g., acetonitrile) or liquid-liquid extraction solvent (e.g., Diethyl ether:Dichloromethane).

-

HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Analytical column (e.g., C18 or NH2 column).[6]

-

-

Procedure:

-

Sample Preparation:

-

Aliquot a known volume of plasma into a microcentrifuge tube.

-

Add a fixed amount of Darifenacin-d4 (IS) solution.

-

Add protein precipitation solvent, vortex, and centrifuge to pellet proteins.

-

Alternatively, perform liquid-liquid extraction to isolate the analyte and IS.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate Darifenacin and Darifenacin-d4 from plasma components using a suitable mobile phase gradient on the analytical column.

-

Detect the compounds using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for both Darifenacin (e.g., m/z 427.3 → 147.1) and Darifenacin-d4 (e.g., m/z 431.4 → 151.1).[6]

-

-

-

Data Analysis:

-

Generate a calibration curve by analyzing plasma samples spiked with known concentrations of Darifenacin and a fixed concentration of Darifenacin-d4.

-

Plot the peak area ratio (Darifenacin / Darifenacin-d4) against the known concentration of Darifenacin.

-

Use the resulting regression equation to calculate the concentration of Darifenacin in the unknown samples based on their measured peak area ratios.

-

Conclusion

The mechanism of action of Darifenacin is centered on its highly selective, competitive antagonism of the M3 muscarinic acetylcholine receptor. This selectivity allows for targeted inhibition of detrusor smooth muscle contraction, addressing the primary pathophysiology of overactive bladder while minimizing off-target side effects. The deuterated analogue, this compound, serves as an indispensable tool in the drug development process, enabling precise and accurate quantification of the active compound in biological systems. This comprehensive understanding of its pharmacology, supported by robust quantitative data and detailed experimental methodologies, is crucial for researchers and drug development professionals working in the field of urology and pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]

- 3. Darifenacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bioscientia.de [bioscientia.de]

- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ics.org [ics.org]

- 20. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Deuterium Labeling of Darifenacin for Preclinical and Clinical Research

Abstract: This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and application of deuterium-labeled Darifenacin for research purposes. Darifenacin is a selective M3 muscarinic receptor antagonist widely used in the treatment of overactive bladder.[1][2] Deuterium labeling offers significant advantages in drug metabolism and pharmacokinetic (DMPK) studies, primarily through its use as a highly effective internal standard for bioanalytical assays and by potentially modifying the drug's metabolic profile via the kinetic isotope effect.[3][4] This document details plausible synthetic approaches, analytical characterization methodologies, and provides specific experimental protocols for the use of deuterated Darifenacin in pharmacokinetic analysis. It is intended for researchers, chemists, and drug development professionals engaged in the study of antimuscarinic agents.

Introduction to Darifenacin

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[5][6] These M3 receptors are the primary subtype responsible for mediating the contraction of the bladder's detrusor muscle.[1] By blocking the action of acetylcholine at these receptors, Darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of overactive bladder, such as urinary urgency, frequency, and urge incontinence.[1][2] Following oral administration, Darifenacin is well-absorbed but undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[7][8] The main metabolic pathways include monohydroxylation, the opening of the dihydrobenzofuran ring, and N-dealkylation.[8][9]

The Role of Deuterium Labeling in Pharmaceutical Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in drug discovery and development.[10] Its applications are broadly categorized into two areas:

-

Modification of Pharmacokinetic Properties: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. In metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can slow down the reaction. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can lead to reduced metabolic clearance, increased drug exposure, and a more favorable pharmacokinetic profile.[3][4][11]

-

Use as Internal Standards: In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) version of the analyte is the gold standard for an internal standard (IS).[][13] A deuterated analog, such as Darifenacin-d4, co-elutes chromatographically with the unlabeled drug and exhibits identical ionization behavior, but is distinguishable by its mass. This allows it to accurately correct for variations in sample preparation, extraction, and instrument response, leading to highly precise and accurate quantification of the drug in biological matrices like plasma.[14]

Synthesis of Deuterium-Labeled Darifenacin (Darifenacin-d4)

While specific proprietary synthesis methods are not always published, a plausible and efficient route for preparing Darifenacin-d4 involves the use of deuterated reagents in the final steps of a known synthetic pathway. The structure of Darifenacin-d4 commonly used as an internal standard features deuterium atoms on the ethyl group of the amide side chain.

Proposed Synthetic Protocol:

A common synthesis of Darifenacin involves the reaction of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a suitable 2-(2-oxo-2,3-dihydrobenzofuran-5-yl)ethyl derivative. To introduce deuterium, a deuterated ethylating agent can be used.

-

Preparation of Deuterated Precursor: Prepare ethyl-d5 iodide (CD₃CD₂I) or a similar deuterated ethylating agent from ethanol-d6.

-

N-Alkylation Reaction: React (S)-1-(2,3-dihydrobenzofuran-5-ylmethyl)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with ethyl-d5 iodide in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent like acetonitrile.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction, extract the product into an organic solvent (e.g., ethyl acetate), and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the desired Darifenacin-d4.

-

Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical and Analytical Characterization

The incorporation of deuterium atoms results in a predictable increase in the molecular weight of Darifenacin. This mass shift is the basis for its differentiation from the unlabeled analyte in mass spectrometry.

Table 1: Physicochemical Properties of Darifenacin and Darifenacin-d4

| Property | Darifenacin | Darifenacin-d4 |

| Chemical Formula | C₂₈H₃₀N₂O₂ | C₂₈H₂₆D₄N₂O₂ |

| Molecular Weight | 426.55 g/mol | 430.58 g/mol |

| Monoisotopic Mass | 426.2307 u | 430.2558 u |

| Mass Shift | N/A | +4.0251 u |

Experimental Protocol: LC-MS/MS Characterization

The following protocol is a representative method for the analysis of Darifenacin and its deuterated internal standard, adapted from published bioanalytical methods.[14][15]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of rat plasma in a microcentrifuge tube, add 25 µL of Darifenacin-d4 internal standard working solution (e.g., at 50 ng/mL).

-

Vortex the sample for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).[15]

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

MS System: AB SCIEX API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters:

-

Table 2: Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |

| Darifenacin | 427.3 | 147.1 |

| Darifenacin-d4 (IS) | 431.4 | 151.1 |

| Data derived from published literature.[14][15] |

Applications in Pharmacokinetic Research

The primary application of deuterium-labeled Darifenacin is as an internal standard for quantitative bioanalysis in support of pharmacokinetic studies.

Experimental Workflow for a Pharmacokinetic Study

The workflow for determining the plasma concentration-time profile of Darifenacin in a preclinical or clinical study involves several key steps, illustrated in the diagram below.

References

- 1. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hwb.gov.in [hwb.gov.in]

- 14. researchgate.net [researchgate.net]

- 15. itmedicalteam.pl [itmedicalteam.pl]

(±)-Darifenacin-d4 solubility and stability data

An In-depth Technical Guide on the Solubility and Stability of (±)-Darifenacin-d4

This technical guide provides available data and standardized methodologies concerning the solubility and stability of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction to this compound

This compound is the deuterium-labeled version of Darifenacin, a selective M3 muscarinic receptor antagonist.[1][2] Darifenacin is primarily used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[3][4] The M3 receptors are instrumental in the contraction of the urinary bladder's smooth muscle.[3][5] By blocking these receptors, Darifenacin helps to relax the bladder muscle, thereby increasing its capacity and reducing the symptoms of overactive bladder.[4][6] Deuterium-labeled compounds like this compound are often used as internal standards in pharmacokinetic studies and mass spectrometry-based quantitative analyses.[1][2]

Solubility Data

The solubility of Darifenacin hydrobromide has been determined in various organic solvents and aqueous buffers.[7]

| Solvent/System | Solubility |

| Dimethylformamide (DMF) | ~3 mg/mL[7] |

| Dimethyl sulfoxide (DMSO) | ~2 mg/mL[7] |

| Ethanol | ~0.3 mg/mL[7] |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[7] |

| Water (for Darifenacin base) | 0.000298 mg/mL (2.98e-04 g/L)[8] |

Note: The aqueous solubility for the Darifenacin base is very low, classifying it as sparingly soluble.[7][8]

Stability Profile

Detailed stability studies specifically for this compound are not publicly documented. However, general stability testing protocols for pharmaceutical products provide a framework for how its stability would be assessed. Stability testing is crucial to determine a product's shelf life and appropriate storage conditions by evaluating the influence of environmental factors like temperature, humidity, and light.[9][10]

As a crystalline solid, Darifenacin hydrobromide is reported to be stable for at least two years when stored at -20°C.[7] For aqueous solutions, it is recommended not to store them for more than one day.[7]

A comprehensive stability study for this compound would typically involve:

-

Long-term (Real-time) Studies : These studies are conducted under recommended storage conditions to establish the product's shelf life.[10] Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][11]

-

Accelerated Studies : These involve exaggerated storage conditions (e.g., higher temperature and humidity) to speed up degradation and predict the shelf life in a shorter time frame.[9][10] For these studies, a minimum of three time points, including the start and end points (e.g., 0, 3, and 6 months), is recommended.[9]

-

Forced Degradation Studies : These studies are performed to identify potential degradation products and to establish the degradation pathways of the drug substance.

The testing should assess physical, chemical, biological, and microbiological attributes to ensure the product remains within its quality specifications.[11]

Experimental Protocols

The following are detailed methodologies for key experiments related to solubility and stability assessment.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[12][13]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.[12]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Agitate the mixture using a shaker or stirrer at a constant temperature for a period of 24 to 72 hours to ensure equilibrium is achieved.[12]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[12]

-

Quantification: Determine the concentration of the dissolved this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

-

Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.[12]

Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of a pharmaceutical substance like this compound.[9][10]

Principle: To evaluate the quality of a substance over time under the influence of various environmental factors.[9]

Methodology:

-

Batch Selection: Place at least three primary batches of the substance into the stability study to assess batch-to-batch variability.[10]

-

Container Closure System: Store the substance in the container closure system proposed for marketing.

-

Storage Conditions:

-

Testing Schedule:

-

Analytical Tests: At each time point, test for attributes susceptible to change, which may include:

-

Appearance (physical description)

-

Assay (potency)

-

Degradation products/impurities

-

Moisture content

-

-

Evaluation: Analyze the data to establish a re-test period or shelf life, during which the substance is expected to remain within its specifications.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams visualize the mechanism of action of Darifenacin and the experimental workflows for solubility and stability testing.

Caption: Mechanism of action of Darifenacin as an M3 muscarinic receptor antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 6. urology-textbook.com [urology-textbook.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. gmpsop.com [gmpsop.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. www3.paho.org [www3.paho.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Darifenacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist utilized in the treatment of overactive bladder.[1] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug, primarily by slowing its metabolism. This phenomenon, known as the kinetic isotope effect, can lead to improved drug efficacy, safety, and tolerability.[2][3][4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of darifenacin and the predicted properties of its deuterated analogue, deuterated darifenacin. It also details relevant experimental protocols and signaling pathways to support further research and development.

While specific experimental data for deuterated darifenacin is not extensively available in public literature, this guide extrapolates its properties based on the known characteristics of darifenacin and the established principles of deuterium substitution in medicinal chemistry. A commercially available version is Darifenacin-d4.[6]

Chemical Structure

Darifenacin is chemically known as (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide. In deuterated darifenacin, one or more hydrogen atoms are replaced by deuterium. The exact position of deuteration can vary, but it is often targeted at sites of metabolic oxidation to maximize the kinetic isotope effect. For the purposes of this guide, we will consider a commonly available research compound, Darifenacin-d4, where four deuterium atoms are incorporated.[6]

Physical and Chemical Properties

The introduction of deuterium is expected to have a minimal impact on the macroscopic physical and chemical properties of darifenacin, such as melting point, pKa, and solubility, but will result in a predictable increase in molecular weight. The most significant changes are anticipated in its metabolic stability.

Table 1: Physical and Chemical Properties of Darifenacin and Predicted Properties of Deuterated Darifenacin (Darifenacin-d4)

| Property | Darifenacin | Deuterated Darifenacin (Darifenacin-d4) | Data Source/Prediction Basis |

| Molecular Formula | C₂₈H₃₀N₂O₂ | C₂₈H₂₆D₄N₂O₂ | ,[6] |

| Molecular Weight | 426.55 g/mol | 430.57 g/mol | ,[6] |

| Monoisotopic Mass | 426.230728214 Da | 430.255887 Da (Calculated) | [7] |

| Appearance | Foam or colorless glass | Predicted to be similar to darifenacin | |

| pKa (25°C) | 9.2 | Predicted to be very similar to darifenacin | |

| Melting Point (Hydrobromide salt) | 229°C | Predicted to be very similar to darifenacin HBr | |

| Solubility (Hydrobromide salt in water at 37°C) | 6.03 mg/mL | Predicted to be very similar to darifenacin HBr |

Pharmacokinetics and the Kinetic Isotope Effect

The primary motivation for deuterating darifenacin is to alter its pharmacokinetic profile. Darifenacin is metabolized by cytochrome P450 enzymes, and the cleavage of carbon-hydrogen bonds is often a rate-limiting step in this process.[2][5] By replacing hydrogen with the heavier deuterium isotope at metabolic hotspots, the C-D bond becomes stronger and is broken more slowly, leading to a decreased rate of metabolism.[3][4] This can result in a longer half-life, increased plasma exposure, and potentially a reduced dosing frequency.

Table 2: Predicted Impact of Deuteration on the Pharmacokinetic Properties of Darifenacin

| Pharmacokinetic Parameter | Effect of Deuteration | Rationale |

| Metabolic Clearance | Decreased | Slower enzymatic cleavage of C-D bonds compared to C-H bonds (Kinetic Isotope Effect).[2][5] |

| Half-life (t₁/₂) | Increased | A direct consequence of reduced metabolic clearance. |

| Area Under the Curve (AUC) | Increased | Higher systemic exposure due to slower elimination. |

| Maximum Concentration (Cmax) | Potentially Increased | Dependent on the balance between absorption and first-pass metabolism. |

| Bioavailability | Potentially Increased | Reduced first-pass metabolism can lead to a greater fraction of the drug reaching systemic circulation. |

Signaling Pathway

Darifenacin functions as a selective antagonist of the M3 muscarinic acetylcholine receptor.[1] These receptors are primarily responsible for mediating bladder muscle contractions.[8] By blocking the action of acetylcholine at these receptors, darifenacin leads to relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[8][9]

Darifenacin Signaling Pathway

Experimental Protocols

The analysis of deuterated darifenacin would employ standard analytical techniques, with modifications to account for the isotopic labeling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity and concentration of darifenacin. The retention time of deuterated darifenacin is expected to be very similar to that of the non-deuterated compound.

-

Method: A validated reverse-phase HPLC (RP-HPLC) method can be used.[10][11][12][13]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[10][12]

-

Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[10][12][13] For example, a mixture of methanol and phosphate buffer (pH 5.5) in an 80:20 v/v ratio can be effective.[10]

-

Detection: UV detection at approximately 282 nm is appropriate for darifenacin.[10]

-

Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for both quantification and structural confirmation, and it is the primary method to confirm the incorporation of deuterium.

-

Method: An LC-MS/MS method provides high sensitivity and selectivity.[14][15][16][17][18]

-

Chromatography: The HPLC conditions can be similar to those described above, optimized for compatibility with the mass spectrometer.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for darifenacin.[14]

-

Mass Analysis: The mass spectrum of deuterated darifenacin will show a molecular ion peak shifted by the mass of the incorporated deuterium atoms (approximately 1.006 Da per deuterium). For Darifenacin-d4, the molecular ion [M+H]⁺ would be expected at m/z 431.6, compared to m/z 427.6 for the non-deuterated compound.

-

Fragmentation: The fragmentation pattern can also be analyzed to confirm the location of the deuterium labels.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of deuterated darifenacin and for confirming the positions of deuterium incorporation.

-

¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity.[19][20] This provides direct evidence of deuteration at specific sites.

-

²H NMR: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.[21][22] This is a direct method to observe the incorporated deuterium.

-

¹³C NMR: The ¹³C signals for carbons directly bonded to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift compared to the corresponding C-H signals.

-

Solvent: A suitable deuterated solvent that does not have signals overlapping with the analyte should be used, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[23]

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of deuterated darifenacin.

Characterization Workflow

Conclusion

Deuterated darifenacin represents a promising modification of the parent drug, with the potential for an improved pharmacokinetic profile due to the kinetic isotope effect. While comprehensive experimental data on its physical and chemical properties are not widely published, this guide provides a solid foundation for its study based on the well-characterized properties of darifenacin and the established principles of deuterium substitution. The provided experimental protocols and pathway diagrams offer a starting point for researchers and drug development professionals to further investigate and characterize this important molecule.

References

- 1. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo demonstration of M3 muscarinic receptor subtype selectivity of darifenacin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]

- 12. ajrconline.org [ajrconline.org]

- 13. researchgate.net [researchgate.net]

- 14. itmedicalteam.pl [itmedicalteam.pl]

- 15. researchgate.net [researchgate.net]

- 16. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. studymind.co.uk [studymind.co.uk]

- 20. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 21. benchchem.com [benchchem.com]

- 22. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

A Technical Guide to (±)-Darifenacin-d4: Properties, Signaling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (±)-Darifenacin-d4, a deuterated isotopologue of Darifenacin. The document details its fundamental physicochemical properties, explores its mechanism of action as a selective M3 muscarinic receptor antagonist, and presents comprehensive experimental protocols for its characterization.

Physicochemical Properties of this compound

This compound is a deuterated form of (±)-Darifenacin, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as a tracer for quantification.

| Property | Value | Reference |

| CAS Number | 1189701-43-6 | [1][2][3][4] |

| Molecular Formula | C₂₈H₂₆D₄N₂O₂ | [1][2][3][4] |

| Molecular Weight | 430.57 g/mol | [1][3][4] |

| Synonyms | rac Darifenacin-d4, 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl-d4]-α,α-diphenyl-3-pyrrolidineacetamide | [1][3] |

Mechanism of Action and Signaling Pathways

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1] This selectivity is crucial for its therapeutic effects in treating overactive bladder (OAB), as the M3 receptor is the primary subtype responsible for mediating detrusor smooth muscle contraction.[2] The antagonistic action of Darifenacin at the M3R inhibits the downstream signaling cascade initiated by acetylcholine (ACh).

In various cell types, including colorectal cancer cells, ACh binding to M3R activates several key signaling pathways, including the p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and Akt pathways.[1] By blocking the M3R, Darifenacin effectively inhibits the ACh-induced phosphorylation and subsequent activation of these kinases.[1]

Figure 1. Simplified signaling pathway of the M3 muscarinic receptor and the inhibitory action of Darifenacin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of Darifenacin.

M3 Receptor Competitive Binding Assay

This assay determines the binding affinity of Darifenacin for the M3 muscarinic receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the M3 muscarinic receptor.

Materials:

-

CHO-K1 cells stably expressing human M1-M5 receptors

-

[N-methyl-³H]-scopolamine ([³H]NMS) as the radioligand

-

This compound

-

Atropine (for defining non-specific binding)

-

HEPES buffer (20 mM, pH 7.4)

-

Scintillation counter

Procedure:

-

Cell Culture: Culture CHO-K1 cells expressing the M3 receptor subtype to confluence.

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]NMS (e.g., 0.1-0.4 nM), and varying concentrations of this compound (typically 12 concentrations spanning a wide range).

-

Incubation: Incubate the reaction mixture at 20°C.

-

Non-specific Binding: In parallel wells, add a high concentration of atropine (e.g., 1 µM) to determine non-specific binding.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Urodynamic measurements reflect physiological bladder function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urodynamic characteristics of awake rats under retrained versus freely moving condition: Using a novel model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (±)-Darifenacin-d4 in Modern Pharmacology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (±)-Darifenacin-d4, a deuterated analog of darifenacin, and its critical role in contemporary pharmacological research. This document details the pharmacological profile of darifenacin, the principles of utilizing deuterium-labeled compounds, and specific experimental applications of this compound, particularly as an internal standard in bioanalytical studies.

Introduction to Darifenacin

Darifenacin is a competitive antagonist of the muscarinic acetylcholine receptors, with a high affinity for the M3 subtype.[1] M3 receptors are predominantly responsible for mediating the contraction of the urinary bladder's detrusor muscle.[2][3] By blocking these receptors, darifenacin reduces involuntary bladder contractions, making it an effective treatment for overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[4][5]

The metabolism of darifenacin is primarily carried out by the cytochrome P450 enzymes CYP2D6 and CYP3A4 in the liver.[4][6][7] This extensive metabolism results in a relatively low oral bioavailability.[5][6][7]

The Advent of Deuterium-Labeled Compounds in Pharmacology

Deuterium-labeled compounds, such as this compound, are powerful tools in drug discovery and development. In these molecules, one or more hydrogen atoms are replaced by their stable isotope, deuterium. This substitution results in a compound that is chemically almost identical to the parent drug but has a higher mass. This key difference allows for its differentiation and quantification in mass spectrometry-based assays.

The primary applications of deuterated compounds in pharmacology include:

-

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Deuterium labeling allows researchers to trace the metabolic fate of a drug within an organism.

-

Bioanalytical Assays: Deuterated analogs are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). They exhibit similar chromatographic behavior and extraction recovery to the analyte of interest, which corrects for variability during sample processing and analysis.

This compound: A Vital Tool for Bioanalysis

This compound is the deuterated form of darifenacin and is primarily used as an internal standard for the accurate quantification of darifenacin in biological matrices such as plasma.[1][8][9] Its use is critical for the reliability of pharmacokinetic, bioavailability, and bioequivalence studies of darifenacin.

Logical Relationship

The relationship between darifenacin and this compound is that of an analyte and its stable isotope-labeled internal standard. The four deuterium atoms in this compound increase its molecular weight, allowing it to be distinguished from the unlabeled darifenacin by a mass spectrometer, while its chemical properties remain virtually identical.

Figure 1: Relationship between Darifenacin and its deuterated internal standard.

Quantitative Data

The following tables summarize key quantitative data for darifenacin, which are essential for designing and interpreting studies that utilize this compound.

Pharmacokinetic Parameters of Darifenacin

This table presents the steady-state pharmacokinetic parameters of darifenacin extended-release tablets in extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6.

| Parameter | 7.5 mg Dose (EMs) | 7.5 mg Dose (PMs) | 15 mg Dose (EMs) | 15 mg Dose (PMs) |

| AUC24 (ng·h/mL) | 29.24 (15.47) | 67.56 (13.13) | 62.99 (38.83) | 107.82 (26.33) |

| Cmax (ng/mL) | 2.01 (1.04) | 4.27 (0.98) | 4.49 (2.68) | 8.31 (2.00) |

| Cavg (ng/mL) | 1.22 (0.64) | 2.81 (0.55) | 2.62 (1.62) | 4.49 (1.10) |

| Tmax (h) | 6.49 (4.19) | 5.20 (1.79) | 7.15 (4.26) | 6.40 (2.88) |

| t1/2 (h) | 12.43 | 19.95 | 14.16 | 18.61 |

Data presented as mean (standard deviation). Data sourced from prescribing information.[2][6]

LC-MS/MS Parameters for Darifenacin Analysis

The following table outlines the mass spectrometry parameters for the analysis of darifenacin and this compound.

| Parameter | Darifenacin (Analyte) | This compound (Internal Standard) |

| Precursor Ion (m/z) | 427.30 | 431.40 |

| Product Ion (m/z) | 147.10 | 151.10 |

| Declustering Potential (V) | 62.00 | 60.00 |

| Collision Energy (V) | 40.00 | 50.00 |

| Cell Exit Potential (V) | 10.00 | 10.00 |

| Entrance Potential (V) | 10.00 | 10.00 |

Data sourced from a bioanalytical method development study.[8]

Experimental Protocols

This section provides a detailed methodology for a typical bioequivalence study of darifenacin using this compound as an internal standard.

Bioanalytical Method for Darifenacin in Human Plasma

Objective: To quantify the concentration of darifenacin in human plasma samples.

Internal Standard: this compound

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of darifenacin in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From these stock solutions, prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution with a 50:50 mixture of methanol and water.[8]

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 400 µL of plasma (from blank, calibration standards, QC samples, and study samples) into labeled tubes.

-

Add 50 µL of the this compound internal standard working solution (e.g., 2500 ng/mL) to each tube and vortex.[8]

-

Add 2.0 mL of an extraction solution (diethylether:dichloromethane, 80:20 v/v) and vortex for 10 minutes.[8]

-

Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.

-

Freeze the aqueous layer and decant the organic supernatant into a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 300 µL of the mobile phase.[8]

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI).[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

-

-

Data Analysis:

-

Integrate the peak areas for both darifenacin and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of darifenacin in the unknown samples by interpolation from the calibration curve.

-

Visualizations

Darifenacin M3 Receptor Signaling Pathway

Darifenacin acts as an antagonist at the M3 muscarinic receptor, which is a Gq-coupled receptor. Its activation by acetylcholine normally leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction. Darifenacin blocks this cascade.

Figure 2: M3 muscarinic receptor signaling pathway and the antagonistic effect of darifenacin.

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates the typical workflow for a bioequivalence study of a darifenacin formulation using this compound as an internal standard.

Figure 3: A typical workflow for a bioequivalence study of darifenacin.

Conclusion

This compound is an indispensable tool in the pharmaceutical sciences, enabling the precise and accurate quantification of darifenacin in biological samples. Its role as an internal standard is fundamental to the integrity of pharmacokinetic, bioavailability, and bioequivalence studies, which are essential for the regulatory approval and clinical use of darifenacin formulations. A thorough understanding of the pharmacology of darifenacin, coupled with robust bioanalytical methods utilizing this compound, ensures the generation of high-quality data for drug development and research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 4. ENABLEX ® (darifenacin) Extended -release tablets Rx only Prescribing Information [dailymed.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. itmedicalteam.pl [itmedicalteam.pl]

- 9. Darifenacin-d4 - Labchem Catalog [labchem.com.my]

A Technical Guide to (±)-Darifenacin-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (±)-Darifenacin-d4, a deuterated analog of Darifenacin, for research and development purposes. It covers the compound's core properties, relevant signaling pathways, experimental protocols, and a list of suppliers.

Introduction to this compound

This compound is the deuterated form of (±)-Darifenacin, a selective M3 muscarinic acetylcholine receptor antagonist. The incorporation of deuterium (d4) on the ethylamine side chain makes it an ideal internal standard for the quantification of Darifenacin in biological samples using mass spectrometry-based methods. Darifenacin itself is primarily used in the treatment of overactive bladder by inhibiting involuntary bladder contractions.[1][2][3] Its selectivity for the M3 receptor subtype is a key feature, minimizing side effects associated with the blockade of other muscarinic receptors.[2][3][4]

Suppliers of this compound for Research

A critical step for any research endeavor is the procurement of high-quality reagents. The following table summarizes key suppliers of this compound.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cayman Chemical | Darifenacin-d4 | 1189701-43-6 | C₂₈H₂₆D₄N₂O₂ | 430.6 |

| Toronto Research Chemicals (TRC) | rac Darifenacin-d4 | 1189701-43-6 | C₂₈H₂₆D₄N₂O₂ | 430.57 |

| Santa Cruz Biotechnology, Inc. | rac Darifenacin-d4 | 1189701-43-6 | C₂₈H₂₆D₄N₂O₂ | 430.57 |

| Simson Pharma Limited | Darifenacin-D4 | 1189701-43-6 | C₂₈H₂₆D₄N₂O₂ | 430.57 |

| Sussex Research Laboratories Inc. | rac-Darifenacin-d4 | 1189701-43-6 | C₂₈H₂₆D₄N₂O₂ | 430.55 |

Mechanism of Action and Signaling Pathway

Darifenacin exerts its therapeutic effect by competitively antagonizing the M3 muscarinic acetylcholine receptor.[1][2][3] These receptors are predominantly found on the smooth muscle of the urinary bladder and are responsible for mediating bladder contractions.[2][5] The signaling cascade initiated by the activation of the M3 receptor is depicted below.

Experimental Protocols

Quantification of Darifenacin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Darifenacin in human plasma.

Workflow:

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add a known concentration of this compound as the internal standard (IS).

-

Perform liquid-liquid extraction using a suitable organic solvent mixture (e.g., Diethyl ether: Dichloromethane, 80:20 v/v).

-

Vortex and centrifuge the samples.

-

Separate the organic layer and evaporate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is typical.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Darifenacin (m/z 427.3 → 147.3) and Darifenacin-d4 (m/z 431.4 → 151.2) are monitored.[7]

-

-

Data Analysis:

-

The concentration of Darifenacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

In Vitro Receptor Binding Assay

This protocol describes a competitive receptor binding assay to determine the affinity of a test compound for the M3 muscarinic receptor.

Methodology:

-

Receptor Preparation:

-

Prepare cell membrane homogenates from a cell line expressing the human M3 muscarinic receptor.

-

-

Assay Setup:

-

In a 96-well filter plate, add the receptor preparation, a fixed concentration of a radiolabeled ligand that binds to the M3 receptor (e.g., [³H]-scopolamine), and varying concentrations of the test compound (e.g., Darifenacin).

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from the free radioligand by vacuum filtration.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacokinetic properties of Darifenacin.

Table 1: Clinical Efficacy of Darifenacin in Overactive Bladder (12-week study) [8][9]

| Parameter | Placebo (n=164) | Darifenacin 7.5 mg (n=229) | Darifenacin 15 mg (n=115) |

| Median Reduction in Incontinence Episodes/week | -55.9% | -67.7% (p=0.010 vs placebo) | -72.8% (p=0.017 vs placebo) |

| Reduction in Micturition Frequency/day | -1.8 | -2.4 (p<0.001 vs placebo) | -2.7 (p<0.001 vs placebo) |

| Increase in Mean Volume Voided (mL) | +20.1 | +32.2 (p<0.040 vs placebo) | +41.5 (p<0.001 vs placebo) |

Table 2: Pharmacokinetic Parameters of Darifenacin

| Parameter | Value |

| Protein Binding | ~98% |

| Metabolism | Primarily via CYP2D6 and CYP3A4 |

| Elimination Half-life | 13-19 hours |

| Excretion | ~60% urine, ~40% feces |

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Darifenacin. Its use as an internal standard ensures accurate and reliable quantification in pharmacokinetic and bioequivalence studies. Understanding the mechanism of action of Darifenacin and its interaction with the M3 muscarinic receptor signaling pathway is crucial for the development of new therapies for overactive bladder and other related conditions. The experimental protocols and data presented in this guide provide a solid foundation for further research in this area.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 3. synapse.patsnap.com [synapse.patsnap.com]

- 4. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. researchgate.net [researchgate.net]

- 8. Darifenacin, an M3 selective receptor antagonist, is an effective and well-tolerated once-daily treatment for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose response with darifenacin, a novel once-daily M3 selective receptor antagonist for the treatment of overactive bladder: results of a fixed dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (±)-Darifenacin-d4 as an Internal Standard in LC-MS/MS

Topic: Use of (±)-Darifenacin-d4 as an Internal Standard in LC-MS/MS Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Accurate quantification of darifenacin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6] this compound is a deuterated analog of darifenacin and serves as an ideal internal standard due to its similar physicochemical properties and co-elution with the analyte, while being distinguishable by its mass-to-charge ratio (m/z).[6][7]

These application notes provide a detailed protocol for the quantification of darifenacin in human and rat plasma using this compound as an internal standard with LC-MS/MS.

Signaling Pathway of Darifenacin

Darifenacin selectively antagonizes the M3 muscarinic acetylcholine receptor. In the context of the urinary bladder, this action inhibits acetylcholine-mediated contraction of the detrusor muscle, leading to reduced urinary frequency, urgency, and incontinence.

Caption: Simplified signaling pathway of Darifenacin's antagonism of the M3 muscarinic receptor in the detrusor muscle.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and method validation for the quantification of darifenacin in plasma.

Materials and Reagents

-

Darifenacin hydrobromide (Reference Standard)

-

This compound hydrobromide (Internal Standard)[7]

-

HPLC grade methanol, acetonitrile, dichloromethane, and diethyl ether[4][7]

-

Control human or rat plasma with K2EDTA as anticoagulant[4]

Stock and Working Solution Preparation

-

Darifenacin Stock Solution (1 mg/mL): Accurately weigh and dissolve darifenacin hydrobromide in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrobromide in methanol.[4]

-

Working Solutions: Prepare serial dilutions of the darifenacin stock solution in a methanol:water (50:50, v/v) mixture to create working solutions for calibration curve standards and quality control samples.[4]

-

Internal Standard Spiking Solution: Dilute the this compound stock solution in an appropriate solvent to achieve the desired concentration for spiking into samples.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a validated method for human plasma.[4]

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Aliquot 400 µL of plasma into pre-labeled polypropylene tubes.

-

Add 50 µL of the this compound internal standard working solution (e.g., 2500 ng/mL) to each tube and vortex.[4]

-

Add 2.0 mL of the extraction solution (diethyl ether:dichloromethane, 80:20, v/v) and vortex for 10 minutes.[4]

-

Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 300 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for two different validated methods.

Table 1: Liquid Chromatography Conditions

| Parameter | Method 1 (Human Plasma)[4] | Method 2 (Rat Plasma)[7] |

| HPLC System | Shimadzu Co. | Agilent 1200 Series |

| Column | CC 150 x 4.6 NUCLEOSIL 100-5 NH2 | Zorbax, SB C18, 4.6 x 75 mm, 3.5 µm |

| Mobile Phase | Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v) | 10 mM Ammonium acetate buffer (pH 5):Methanol (10:90, v/v) |

| Flow Rate | 1.200 mL/min (with 1:2 split) | 1.0 mL/min |

| Column Temperature | 35 ± 2°C | Not Specified |

| Autosampler Temp. | 5 ± 1°C | Not Specified |

| Injection Volume | Not Specified | Not Specified |

| Run Time | 2.0 min | ~1.3 min |

Table 2: Mass Spectrometry Conditions

| Parameter | Method 1 (Human Plasma)[4] | Method 2 (Rat Plasma)[7] |

| Mass Spectrometer | API 3000 LC-MS/MS | API 4000 Triple Quadrupole |

| Ionization Source | Turbo Ion Spray | Turbo Electrospray |

| Ionization Mode | Positive | Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Darifenacin) | Not Specified | m/z 427.3 → 147.3 |

| MRM Transition (Darifenacin-d4) | Not Specified | m/z 431.4 → 151.2 |

| Entrance Potential (EP) | 10.00 V | Not Specified |

| Cell Exit Potential (CXP) | 10.00 V | Not Specified |

| Source Temperature | Not Specified | 600°C |

Experimental Workflow

The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of darifenacin in plasma samples.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. itmedicalteam.pl [itmedicalteam.pl]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Darifenacin using (±)-Darifenacin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3][4] Accurate quantification of Darifenacin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Darifenacin in plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with (±)-Darifenacin-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Signaling Pathway of Darifenacin